(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione (2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15700485
InChI: InChI=1S/C21H21NS2/c1-2-22-18-13-12-15-8-6-7-11-17(15)21(18)24-20(22)14-19(23)16-9-4-3-5-10-16/h3-5,9-10,12-14H,2,6-8,11H2,1H3/b20-14+
SMILES:
Molecular Formula: C21H21NS2
Molecular Weight: 351.5 g/mol

(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione

CAS No.:

Cat. No.: VC15700485

Molecular Formula: C21H21NS2

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione -

Specification

Molecular Formula C21H21NS2
Molecular Weight 351.5 g/mol
IUPAC Name (2E)-2-(3-ethyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-ylidene)-1-phenylethanethione
Standard InChI InChI=1S/C21H21NS2/c1-2-22-18-13-12-15-8-6-7-11-17(15)21(18)24-20(22)14-19(23)16-9-4-3-5-10-16/h3-5,9-10,12-14H,2,6-8,11H2,1H3/b20-14+
Standard InChI Key FQLNRVGYPGRNLO-XSFVSMFZSA-N
Isomeric SMILES CCN\1C2=C(C3=C(CCCC3)C=C2)S/C1=C/C(=S)C4=CC=CC=C4
Canonical SMILES CCN1C2=C(C3=C(CCCC3)C=C2)SC1=CC(=S)C4=CC=CC=C4

Introduction

The compound (2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d] thiazol-2(3H)-ylidene)-1-phenylethanethione is a complex organic molecule featuring a thiazole ring fused with a tetrahydronaphthalene structure, along with a phenylethanethione moiety. This unique structural arrangement contributes to its potential biological activity and chemical reactivity. The thiazole ring is known for its involvement in various biological processes and can serve as a pharmacophore in medicinal chemistry.

Structural Features

  • Thiazole Ring: The thiazole moiety is a key component, often associated with biological activities such as antimicrobial and anticancer properties.

  • Tetrahydronaphthalene System: This fused ring system adds complexity and may confer distinct biological properties compared to simpler analogs.

  • Phenylethanethione Moiety: This part of the molecule contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound likely involves multiple steps, starting from readily available precursors. Although specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often require multi-stage reactions involving condensation and cyclization steps.

Potential Biological Activities

Compounds with thiazole rings exhibit a range of biological activities, including:

Biological ActivityExample CompoundsMechanism
AntimicrobialThiazole derivativesInterference with microbial enzymes or cell wall synthesis
AnticancerThiazole derivativesInhibition of cancer cell proliferation or induction of apoptosis
Diverse PharmacologicalPhenylthiazolesInteraction with various biological targets, e.g., receptors or enzymes

Availability and Commercial Use

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